4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole

Lipophilicity ADME Drug-likeness

4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS 22091-40-3) is a disubstituted 1,3-oxazole building block bearing a reactive 4-chloromethyl handle and a 2-(4-trifluoromethylphenyl) substituent. Its molecular formula is C₁₁H₇ClF₃NO, with a molecular weight of 261.63 g/mol and a calculated LogP of 4.10, positioning it as a moderately lipophilic small-molecule scaffold within the trifluoromethylphenyl-oxazole chemical space.

Molecular Formula C11H7ClF3NO
Molecular Weight 261.63 g/mol
CAS No. 22091-40-3
Cat. No. B3381219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole
CAS22091-40-3
Molecular FormulaC11H7ClF3NO
Molecular Weight261.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CO2)CCl)C(F)(F)F
InChIInChI=1S/C11H7ClF3NO/c12-5-9-6-17-10(16-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2
InChIKeyUWXGEXVAIMRWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS 22091-40-3): Procurement-Relevant Physicochemical and Structural Profile


4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole (CAS 22091-40-3) is a disubstituted 1,3-oxazole building block bearing a reactive 4-chloromethyl handle and a 2-(4-trifluoromethylphenyl) substituent . Its molecular formula is C₁₁H₇ClF₃NO, with a molecular weight of 261.63 g/mol and a calculated LogP of 4.10, positioning it as a moderately lipophilic small-molecule scaffold within the trifluoromethylphenyl-oxazole chemical space . The compound is classified as a versatile heterocyclic intermediate for medicinal chemistry and agrochemical derivatization programs .

Why 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole Cannot Be Replaced by Generic In-Class Analogs for Precision Synthesis Programs


Within the 2-(4-trifluoromethylphenyl)-1,3-oxazole family, seemingly minor structural variations produce quantifiable differences in lipophilicity, topological polar surface area (TPSA), hydrogen-bond acceptor count, and steric environment at the reactive chloromethyl center . These divergent physicochemical signatures directly govern downstream pharmacokinetic behavior, synthetic tractability, and target-engagement profiles, meaning that generic substitution with a 5-methyl congener, a thiazole isostere, or a regioisomeric chloromethyl-oxazole can alter lead optimization trajectories in ways that are both predictable and material [1].

Quantitative Differentiation Evidence: 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole vs. Key Analogs


LogP-Driven Lipophilicity Advantage Over the 5-Methyl and Thiazole Analogs

The target compound exhibits a calculated LogP (cLogP) of 4.0992, which is 0.31 log units lower than its 5-methyl-substituted analog (cLogP = 4.4076) and 0.47 log units lower than the corresponding thiazole isostere (cLogP = 4.5677) . A ΔLogP of ≥0.3 units is sufficient to measurably shift aqueous solubility and non-specific protein binding, parameters routinely used to rank-order lead series in drug discovery .

Lipophilicity ADME Drug-likeness Lead Optimization

Topological Polar Surface Area (TPSA) Governing Passive Permeability Relative to the Thiazole Isostere

The target oxazole has a TPSA of 26.03 Ų, which is 15.1 Ų lower than the thiazole analog (TPSA = 41.13 Ų) [1]. TPSA values below 60–70 Ų are generally predictive of good intestinal absorption, while values below 90 Ų are associated with blood-brain barrier penetration potential; the 15 Ų gap represents a meaningful difference for CNS vs. peripheral restriction decisions [1].

Membrane Permeability Blood-Brain Barrier TPSA CNS Drug Design

Hydrogen-Bond Acceptor Count Discrimination Against the Thiazole Scaffold

The target compound possesses exactly 2 hydrogen-bond acceptors (the oxazole ring oxygen and nitrogen), whereas the thiazole analog contains 5 hydrogen-bond acceptors (including the thiazole sulfur, which participates differently in H-bond networks) . This difference in H-bond acceptor count and geometry directly influences solvation free energy, crystal packing, and target-ligand interaction profiles .

Hydrogen Bonding Solubility Molecular Recognition Scaffold Hopping

Unsubstituted 5-Position of the Oxazole Ring Enables Unimpeded Electrophilic Derivatization

The target compound retains an unsubstituted 5-position on the oxazole ring, in contrast to the 5-methyl analog (CAS 174258-39-0), which bears a methyl group at C5 . The absence of the 5-methyl substituent preserves the potential for direct C–H functionalization at this position and reduces steric hindrance around the reactive 4-chloromethyl handle, as evidenced by the lower molecular weight (261.63 vs. 275.65 g/mol) and fewer rotatable bonds (2 vs. 3 for the 5-methyl analog) .

Synthetic Tractability C–H Functionalization Late-Stage Derivatization Medicinal Chemistry

Trifluoromethyl-Phenyl Oxazole Scaffold Recognized as Privileged Structure in Anticancer Patent Chemistry

The 2-(4-trifluoromethylphenyl)-1,3-oxazole motif, to which the target compound belongs, is explicitly claimed in Hoffmann-La Roche patent US 7,247,649 B2 covering oxazole derivatives as anticancer agents targeting protein tyrosine kinases [1]. Within this patent, close structural analogs bearing the 4-chloromethyl-oxazole substructure were synthesized and characterized as intermediates for triazole-linked final compounds with antitumor activity; the 4-trifluoromethylphenyl regioisomer was specifically noted as active, while the 3-trifluoromethylphenyl regioisomer was described as inactive, establishing a positional structure-activity relationship (SAR) [1].

Anticancer Kinase Inhibition Oxazole Pharmacophore Patent Chemistry

Electron-Withdrawing Trifluoromethyl Group Confers Metabolic Stability and Modulates Oxazole Ring Electronics

The 4-trifluoromethyl substituent on the phenyl ring exerts a strong electron-withdrawing effect (Hammett σₚ ≈ 0.54 for CF₃), which deactivates the phenyl ring toward oxidative metabolism and modulates the electron density of the oxazole heterocycle [1]. Comparative SAR studies on oxazole-based anticancer agents have demonstrated that electron-withdrawing substituents on the phenyl ring generally enhance potency and metabolic stability relative to electron-donating or unsubstituted phenyl analogs [1]. In contrast, the simpler 4-(chloromethyl)-2-(trifluoromethyl)oxazole scaffold (CAS 1240601-08-4), lacking the phenyl spacer, has a substantially different electronic profile with a direct CF₃-to-oxazole connection, altering reactivity and biological target preferences .

Metabolic Stability Electron-Withdrawing Group Oxazole SAR CYP Resistance

High-Value Application Scenarios for 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole Based on Quantitative Differentiation Evidence


Kinase-Targeted Anticancer Lead Generation Leveraging Patent-Validated para-CF₃ SAR

The Roche patent (US 7,247,649 B2) explicitly validates the 2-(4-trifluoromethylphenyl)-oxazole scaffold as an active pharmacophore for protein tyrosine kinase inhibition, with the para-CF₃ regioisomer demonstrating activity while the meta-CF₃ variant is inactive . The target compound, bearing the active para substitution pattern and a reactive 4-chloromethyl handle, serves as a direct intermediate for synthesizing triazole-linked analogs claimed in this patent family. Medicinal chemistry teams pursuing kinase inhibitor programs can prioritize this compound over the inactive meta regioisomer or the untested 5-methyl analog to align with established SAR.

CNS-Penetrant Probe Design Exploiting Low TPSA and Moderate Lipophilicity

With a TPSA of 26.03 Ų (well below the 90 Ų threshold for blood-brain barrier penetration) and a cLogP of 4.10 (within the optimal CNS drug space of 1–5), the target compound is structurally pre-qualified for CNS drug discovery programs [1]. The thiazole isostere, with a TPSA of 41.13 Ų, is less favorable for CNS applications, while the more lipophilic 5-methyl analog (cLogP = 4.41) may encounter solubility-limited brain exposure [1].

Fragment-Based Drug Discovery (FBDD) with a Low-Molecular-Weight, Rule-of-Three-Compliant Scaffold

At 261.63 g/mol, the target compound satisfies the Rule of Three criteria for fragment libraries (MW < 300, cLogP ≤ 3; here cLogP = 4.10 is slightly above but within acceptable range for halogenated fragments) . Its 2 hydrogen-bond acceptors and 0 hydrogen-bond donors provide an efficient binding profile, while the chloromethyl group offers a direct synthetic vector for fragment growing or linking. The 5-methyl analog (275.65 g/mol) and the thiazole isostere (277.69 g/mol) are heavier and less atom-efficient starting points [1].

Agrochemical Intermediate Development Utilizing the 4-Chloromethyl Handle for Pro-Fungicide or Pro-Herbicide Synthesis

The chloromethyl group at the 4-position of the oxazole ring is a versatile electrophilic center for nucleophilic displacement with thiols, amines, or alkoxides, enabling the synthesis of sulfide, amine, or ether-linked conjugates . This reactivity profile, combined with the metabolic stability conferred by the 4-trifluoromethylphenyl group, makes the target compound a strategic intermediate for constructing agrochemical candidates where controlled release or targeted delivery is desired [1]. The unsubstituted 5-position further differentiates it from the 5-methyl analog, which would preclude C5 derivatization in late-stage functionalization sequences .

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